N-[(4-methylcyclohexyl)carbonyl]leucine
Description
N-[(4-Methylcyclohexyl)carbonyl]leucine is a leucine derivative where the amino group is acylated with a 4-methylcyclohexylcarbonyl moiety.
The 4-methylcyclohexyl group is notable in other compounds, such as the chemotherapeutic agent Methyl-CCNU (N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitrosourea), which is classified as a human carcinogen due to its alkylating properties . However, this compound lacks the nitroso and chloroethyl groups of Methyl-CCNU, likely rendering it non-carcinogenic and more suited for applications like peptide synthesis or as a metabolic probe.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H25NO3/c1-9(2)8-12(14(17)18)15-13(16)11-6-4-10(3)5-7-11/h9-12H,4-8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
YXTQGCYMEPGJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylcyclohexyl)carbonyl]leucine typically involves the reaction of leucine with 4-methylcyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylcyclohexyl)carbonyl]leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methylcyclohexyl)carbonyl]leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]leucine involves its interaction with specific molecular targets and pathways. It is believed to modulate protein synthesis by interacting with ribosomal subunits and influencing the translation process. Additionally, it may affect metabolic pathways by altering enzyme activity and substrate availability .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between N-[(4-methylcyclohexyl)carbonyl]leucine and related compounds:
Key Observations :
- Unlike Methyl-CCNU, the target compound lacks electrophilic groups (e.g., nitroso), reducing reactivity and toxicity risks.
Physicochemical Properties
LogD (lipophilicity) :
- Z-Leu-OH: LogD data are unavailable, but its benzyloxy group suggests moderate hydrophobicity.
- N-(4-Methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline: LogD (pH 5.5) is unspecified, but the cyclohexyl group likely increases lipophilicity .
- Perfluor-N-(4-methylcyclohexyl)-piperidine: Exhibits tunable critical solution temperatures in hexane, indicating solubility highly dependent on fluorination and cyclohexyl substitution .
Solubility :
- The 4-methylcyclohexyl group may reduce aqueous solubility compared to Z-protected leucine, necessitating organic solvents for handling.
Biological Activity
N-[(4-methylcyclohexyl)carbonyl]leucine, a derivative of leucine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's interactions with various biological systems, particularly in relation to its inhibitory effects on specific enzymes and its role in modulating metabolic pathways, are of significant interest.
Chemical Structure and Properties
This compound is characterized by the presence of a 4-methylcyclohexyl carbonyl group attached to the amino acid leucine. This modification may influence its lipophilicity and ability to interact with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against certain cytochrome P450 enzymes, particularly CYP125A1 from Mycobacterium tuberculosis. This enzyme plays a crucial role in cholesterol degradation, which is essential for the pathogen's survival and virulence. The compound has been shown to bind with low micromolar affinity, altering the enzyme's catalytic properties and potentially offering a therapeutic strategy against tuberculosis .
Antioxidant Activity
In addition to its enzyme inhibitory properties, this compound has demonstrated antioxidant activity. Compounds with similar structural features have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of the methylcyclohexyl group may enhance the compound's capacity to mitigate oxidative stress, which is implicated in various diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Inhibition of Cholesterol Degradation : A study highlighted that derivatives like LP10 (related to this compound) inhibit CYP125A1, leading to an accumulation of cholest-4-en-3-one in M. tuberculosis cultures. This suggests a potential pathway for developing anti-tuberculosis therapies .
- Antioxidant Screening : Various derivatives were screened for their antioxidant potential using assays such as DPPH and ABTS. Compounds similar in structure to this compound showed promising results, indicating that modifications can lead to enhanced biological activities .
Table 1: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) | Antioxidant Activity |
|---|---|---|---|---|
| This compound | CYP125A1 | Competitive | 10 | Moderate |
| LP10 | CYP125A1 | Non-competitive | 200 | Low |
| 6c | Various Bacteria | Antibacterial | 7.68 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
